Boc-D-Dbu(Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

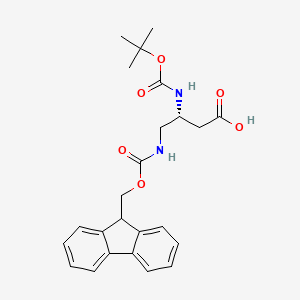

Boc-D-Dbu(Fmoc)-OH: is a synthetic compound used in peptide synthesis. It contains a tert-butyloxycarbonyl (Boc) protecting group, a 2,4-dimethylbutyl (Dbu) group, and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. These protecting groups are commonly used in organic chemistry to protect functional groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Dbu(Fmoc)-OH typically involves multiple steps:

Protection of the Amino Group: The amino group of the starting material is protected using the Boc group.

Introduction of the Dbu Group: The Dbu group is introduced through a specific reaction, often involving a coupling reagent.

Protection of the Carboxyl Group: The carboxyl group is protected using the Fmoc group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Boc-D-Dbu(Fmoc)-OH can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at various positions on the molecule, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-D-Dbu(Fmoc)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its protective groups allow for the stepwise assembly of peptides while preventing unwanted side reactions. The use of this compound facilitates the creation of complex peptides with high purity and yield, making it essential for both academic research and industrial applications .

Drug Development

In pharmaceutical research, this compound is valuable for modifying peptide structures to develop novel therapeutics. Its ability to introduce specific functionalities into peptides enables researchers to design drugs that target particular biological pathways, enhancing therapeutic efficacy .

Bioconjugation

This compound can be employed to attach peptides to other biomolecules, thereby improving drug delivery systems. The strategic placement of amine groups within the compound allows for the attachment of various functional moieties, which can enhance the pharmacokinetic properties of peptide-based drugs .

Research in Neuroscience

This compound is instrumental in synthesizing neuropeptides that are crucial for studying neurological functions and disorders. These neuropeptides can be used to investigate mechanisms underlying neurodegenerative diseases and other neurological conditions .

Custom Synthesis Services

Many laboratories utilize this compound for tailored synthesis projects, allowing researchers to create specific peptide sequences that meet their unique experimental needs. This flexibility supports a wide range of applications across various fields of research .

Deprotection Conditions

- Fmoc Group Removal: Typically achieved using bases such as piperidine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) which are effective in cleaving the Fmoc group without affecting other sensitive sites.

- Boc Group Removal: Generally performed using acids like trifluoroacetic acid (TFA) to ensure complete deprotection while maintaining peptide integrity .

- Peptide Drug Design : Research has shown that peptides synthesized using this compound exhibit significant biological activity, making them suitable candidates for drug development targeting specific receptor interactions .

- Neoglycopeptide Synthesis : Studies have utilized this compound to create neoglycopeptides that mimic natural O-linked glycopeptides, facilitating investigations into carbohydrate-protein interactions within biological systems.

- Enzyme Interaction Studies : Peptides derived from this compound have been used to explore enzyme-substrate interactions, providing insights critical for drug design and development processes .

Mecanismo De Acción

The mechanism of action of Boc-D-Dbu(Fmoc)-OH involves its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted reactions during the synthesis process. The Dbu group provides steric hindrance, enhancing the selectivity of reactions.

Comparación Con Compuestos Similares

Boc-D-Dbu-OH: Lacks the Fmoc group, used in similar peptide synthesis applications.

Fmoc-D-Dbu-OH: Lacks the Boc group, used in similar peptide synthesis applications.

Boc-D-Ala(Fmoc)-OH: Contains an alanine group instead of the Dbu group, used in peptide synthesis.

Uniqueness: Boc-D-Dbu(Fmoc)-OH is unique due to the presence of both Boc and Fmoc protecting groups, providing dual protection during peptide synthesis. The Dbu group adds steric hindrance, enhancing the selectivity of reactions.

Actividad Biológica

Boc-D-Dbu(Fmoc)-OH is a compound utilized primarily in solid-phase peptide synthesis (SPPS), particularly for its role in the deprotection of Fmoc (fluorenylmethyloxycarbonyl) groups. Understanding the biological activity of this compound is crucial, as it influences peptide synthesis efficiency and the resultant bioactivity of synthesized peptides. This article reviews the biological activity associated with this compound, supported by diverse research findings and case studies.

This compound operates through a mechanism that involves the removal of the Fmoc protecting group. The efficiency of this process is influenced by various factors, including the concentration of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and piperazine in deprotection solutions. Studies have shown that increasing DBU concentration significantly reduces the half-life for Fmoc removal, enhancing the overall efficiency of peptide synthesis .

Biological Significance

The biological activity of peptides synthesized using this compound is closely related to their enantiomeric purity. The presence of D-isomers can adversely affect the pharmacological properties and efficacy of peptides. Therefore, maintaining a high enantiomeric purity during synthesis is essential for ensuring desired biological activity .

Table 1: Influence of DBU Concentration on Fmoc Deprotection

| DBU Concentration | Half-life (t1/2) | Observations |

|---|---|---|

| 0% | 60s | Standard piperidine method |

| 0.5% | 12s | Faster deprotection observed |

| 1% | 7s | Comparable to piperidine |

| 2% | 4s | Complete Fmoc removal < 1 min |

Study on Amyloid Peptides

A notable study utilized DBU in the synthesis of amyloid peptides, which are notoriously difficult to assemble. The researchers found that using DBU as a deprotection reagent improved yield and quality, indicating that this compound plays a significant role in producing biologically relevant peptides .

Epimerization Effects

Research has highlighted that certain amino acids, such as histidine, are prone to epimerization during activation in SPPS. This epimerization can lead to variations in biological activity, emphasizing the need for careful control over reaction conditions when using this compound in peptide synthesis .

Propiedades

IUPAC Name |

(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCCIFFKRBHSLF-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.